1-(1H-Indol-3-ylmethyl)-4-piperidinol is a chemical compound characterized by an indole moiety linked to a piperidinol group. This compound is notable for its potential biological activities and applications in medicinal chemistry. Indole derivatives, including this compound, are significant due to their prevalence in natural products and pharmaceuticals. The indole ring system is particularly valued for its aromatic properties and reactivity, making it a versatile scaffold in drug development.
The compound can be classified under the category of indole derivatives, specifically as a piperidinol derivative. Its chemical identifier is 331976-99-9, and it is recognized for its structural uniqueness, combining both indole and piperidinol functionalities. This combination imparts distinct chemical and biological properties that are of interest in various scientific fields.
The synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol typically involves the reaction of indole derivatives with piperidinol. A common synthetic route includes:
The reaction conditions are critical for achieving optimal yields and purity. The use of continuous flow reactors has been suggested for industrial-scale production, enhancing efficiency through better control over reaction parameters.
The molecular structure of 1-(1H-Indol-3-ylmethyl)-4-piperidinol features an indole ring connected to a piperidinol group. The presence of the hydroxyl group on the piperidine ring allows for hydrogen bonding, influencing the compound's solubility and reactivity.
1-(1H-Indol-3-ylmethyl)-4-piperidinol can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For example:
These reactions highlight the versatility of 1-(1H-Indol-3-ylmethyl)-4-piperidinol in synthetic organic chemistry.
The mechanism of action for 1-(1H-Indol-3-ylmethyl)-4-piperidinol primarily revolves around its interaction with biological targets due to its structural characteristics. The indole part of the molecule may engage in π-stacking interactions with nucleic acids or proteins, while the piperidinol moiety could participate in hydrogen bonding with various biological macromolecules.
Research into similar compounds suggests that the indole derivatives may exhibit antimicrobial and anticancer properties, likely through mechanisms involving inhibition of specific enzymes or receptors within cells. Further studies are necessary to elucidate the precise biochemical pathways affected by this compound.
1-(1H-Indol-3-ylmethyl)-4-piperidinol is expected to exhibit moderate solubility in polar solvents due to its hydroxyl group, which enhances hydrogen bonding capabilities.
The compound's reactivity profile includes susceptibility to oxidation and reduction reactions, making it an interesting candidate for further chemical transformations. Its stability under various conditions is also a subject of interest for potential applications.
1-(1H-Indol-3-ylmethyl)-4-piperidinol has several applications across different scientific fields:
The synthesis of piperidine-indole hybrids relies on strategic bond formation between the piperidine and indole moieties. A prominent method involves the N-alkylation of 4-substituted piperidines with gramine derivatives (3-dimethylaminomethylindole) or indolylmethyl halides. This approach enables efficient C–N bond formation at the indole C3 position, as demonstrated in the synthesis of L741,626 (4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol) [2] [5]. For chiral analogs, diastereomeric resolution is critical. Racemic 3-(piperidin-3-yl)-1H-indoles (1a-c) can be derivatized using chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetamide, followed by chromatographic separation and hydrogenolysis to yield enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indoles [4]. Alternative routes include regioselective alkylation of indole dianions (generated with NaH) with piperidinyl halides, though this requires strict anhydrous conditions [2].
Key Advances:
L741,626 serves as the prototype D₂ antagonist (Ki(D₂) = 11.2 nM), with selectivity over D₃ (15-fold) and D₄ (136-fold) receptors [2] [5]. Systematic modifications reveal strict structural prerequisites for potency:
Table 1: SAR of Key L741,626 Analogues
Modification Site | Compound Variant | D₂ Ki (nM) | D₃/D₂ Selectivity | Key Finding |
---|---|---|---|---|
Piperidine C4 | 4-(4-Chlorophenyl) (L741,626) | 11.2 | 15-fold | Optimal halogen for D₂ affinity |
4-(4-Fluorophenyl) | 127 | 4-fold | ↓ Affinity vs. chloro analog | |
4-(3',4'-Dichlorophenyl) | 6.9 | 16-fold | ↑ Affinity but ↓ metabolic stability | |
Indole N1 | N-Methylated (Compound 36) | 992 | 2-fold | 88-fold ↓ D₂ affinity |
N-Hexylated (Compound 37) | >1000 | — | Complete loss of activity | |
Indole C5 | 5-Methoxy (Compound 7) | 0.9 | 112-fold | ↑ D₂ affinity & selectivity vs. D₃ |
5-Fluoro (Compound 11) | 23.3 | 5.7-fold | Moderate affinity |
Critical Insights:
The piperidine ring’s 4-position and hydroxy group are pivotal for receptor interaction. Replacing the 4-hydroxy with carbonyl (e.g., ketone, ester) abolishes D₂ binding due to loss of hydrogen-bonding with Ser193 [6] [7]. Sodium ion co-coordination further stabilizes the inactive state of D₂R; C4-quaternary centers enhance this interaction [6].
Table 2: Impact of Piperidine C4 Substitutions
C4 Substituent | D₂ Ki (nM) | D₃/D₂ Ratio | Effect on D₂ Conformation |
---|---|---|---|
4-OH (L741,626) | 11.2 | 15 | Stabilizes inactive state via H-bond |
4-F | 120 | 2 | Weak H-bonding; ↓ affinity |
4-CN | 199 | 3.4 | Steric clash with binding pocket |
4-NHAc | 83.1 | 2 | Partial agonist profile |
Additional Modifications:
Indole alterations balance receptor affinity and pharmacokinetics:
Table 3: Metabolic Properties of Indole-Modified Analogs
Indole Modification | logP | CYP2D6 Inhibition | t₁/₂ (Liver Microsomes) | Bioavailability (Rat, %) |
---|---|---|---|---|
Unsubstituted (L741,626) | 2.93 | High | 12 min | 18 |
5-OCH₃ (Compound 7) | 2.60 | Moderate | 41 min | 52 |
5-F (Compound 11) | 2.54 | Low | 28 min | 35 |
N-CH₃ (Compound 36) | 3.19 | Low | 55 min | 48 |
Design Strategies:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7